

Application Notes and Protocols for Sodium Danshensu Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Danshensu

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Sodium Danshensu** (SDSS), the sodium salt of Danshensu, in Sprague-Dawley (SD) rats. This document summarizes key pharmacokinetic, pharmacodynamic, and toxicological data and provides detailed protocols for experimental studies based on published literature.

Pharmacokinetic Profile

Sodium Danshensu exhibits linear pharmacokinetics following intravenous administration in Sprague-Dawley rats.^{[1][2]} It is characterized by rapid elimination and poor oral bioavailability, suggesting that injection is a more suitable route for development.^{[1][2][3]} The primary route of excretion is via urine as the unchanged parent drug.^{[1][2]}

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Sodium Danshensu** in male and female Sprague-Dawley rats (180–220 g) after intravenous (I.V.) and oral (P.O.) administration.^{[1][2]}

Parameter	15 mg/kg (I.V.)	30 mg/kg (I.V.)	60 mg/kg (I.V.)	180 mg/kg (P.O.)
t _{1/2} (h)	2.76 ± 0.72	3.00 ± 0.31	2.64 ± 0.44	-
Tmax (h)	-	-	-	1.40 ± 0.30
AUC ₀₋₁₂ (µg·h/mL)	12.67 ± 1.40	34.27 ± 2.49	67.70 ± 11.71	-
Absolute Bioavailability (%)	-	-	-	13.72

Data presented as mean ± SD (n=6).[\[1\]](#)[\[3\]](#)

Metabolism and Excretion

Following a 30 mg/kg intravenous dose, 46.99% of **Sodium Danshensu** is excreted in the urine and 1.16% in the feces as the parent drug within 96 hours.[\[1\]](#)[\[2\]](#) Biliary excretion accounts for approximately 0.83% over 24 hours.[\[1\]](#)[\[2\]](#) Identified metabolites in urine result from phase II metabolism, including methylation, sulfation, and acetylation.[\[1\]](#)[\[2\]](#)

Pharmacodynamic and Efficacy Studies

Sodium Danshensu has been investigated in various disease models in Sprague-Dawley rats, demonstrating neuroprotective, wound healing, and muscle-modulating effects.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury

In a middle cerebral artery occlusion (MCAO) model, **Sodium Danshensu** treatment for 5 days significantly improved neurological outcomes and reduced infarct volume.[\[4\]](#) The mechanism is linked to the inhibition of apoptosis through the activation of the PI3K/Akt signaling pathway.[\[4\]](#)

Dose	Key Findings
30 mg/kg & 60 mg/kg	- Remarkably improved neurologic deficits and survival rate.[4] - Reduced cerebral infarct volume and the number of dead neurons.[4] - Decreased the number of apoptotic cells and regulated the expression of Bcl-2 and Bax.[4] - Increased the phosphorylation of Akt and GSK-3 β . [4]

Healing of Pressure Injury Wounds

In a model of stage 2 pressure injury from ischemia/reperfusion, a 7-day treatment with **Sodium Danshensu** improved wound healing rates.[5] The therapeutic effect is attributed to the inhibition of apoptosis and inflammatory responses.[5]

Dose	Key Findings
10, 20, & 40 mg/kg	- Significantly improved the healing rate of the wound.[5] - Inhibited levels of tumor necrosis factor- α (TNF- α), myeloperoxidase (MPO), and intercellular cell adhesion molecule-1 (ICAM-1). [5] - Decreased the number of apoptotic cells and regulated caspase-3 activity.[5] - Increased the ratio of B-cell lymphoma-2 (Bcl-2) to Bcl-2-associated X (Bax).[5]

Alleviation of Muscle Atrophy

Sodium Danshensu has been shown to attenuate muscle atrophy in D-galactose-induced aging models by inhibiting the expression of muscle atrophy-related factors.[6] This effect is mediated through the CaMKII-PGC1 α -FoxO3a signaling pathway.[6]

Toxicology Profile

Studies on Danshensu and Danshen injections provide insights into the safety profile in Sprague-Dawley rats.

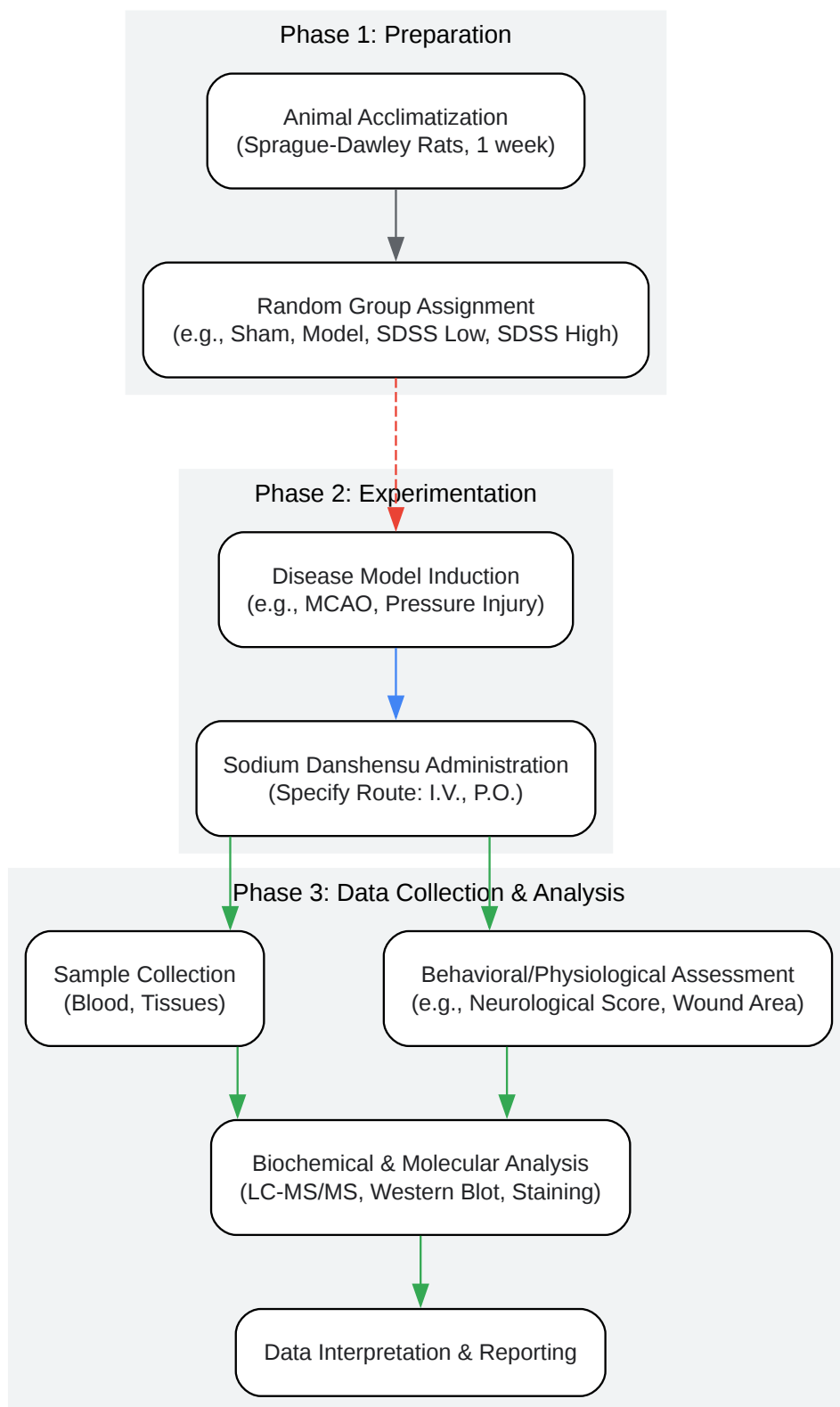
Study Type	Administration	Dose	Findings
Acute Toxicity	Intravenous (Danshensu)	Up to 1500 mg/kg	Failed to induce any signs of toxicity or mortality.[7]
Sub-chronic Toxicity	Intraperitoneal (Danshensu)	50, 150, 450 mg/kg for 90 days	No mortality or changes in body weight, food consumption, hematological, or serum chemistry parameters.[7]
Sub-chronic Toxicity	Intravenous (Danshen Injection)	1.92, 5.76, 19.20 g/kg for 13 weeks	No-observed-adverse-effect-level (NOAEL) was determined to be 5.76 g/kg/day. Dose-dependent focal inflammation at the injection site was observed.[8]

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and efficacy studies with **Sodium Danshensu** in Sprague-Dawley rats.

General Experimental Workflow

This diagram outlines the typical workflow for in vivo studies involving **Sodium Danshensu** in Sprague-Dawley rats.



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Caption: General workflow for **Sodium Danshensu** studies in rats.

Pharmacokinetic Study Protocol

This protocol is based on methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of **Sodium Danshensu**.^{[1][2]}

- **Animals:** Use male and female Sprague-Dawley rats (6-8 weeks old, 180-220 g). Acclimate for at least one week.^[1]
- **Housing:** Maintain at 18-25°C and 20-60% relative humidity under a 12-hour light/dark cycle.^[1]
- **Grouping and Administration:**
 - **Intravenous (I.V.):** Administer **Sodium Danshensu** via the tail vein at doses of 15, 30, and 60 mg/kg.^{[1][2]}
 - **Oral (P.O.):** Administer a single dose of 180 mg/kg by oral gavage for bioavailability studies.^{[1][2]}
- **Blood Sampling:**
 - Collect blood samples (approx. 0.3 mL) from the jugular vein into heparinized tubes at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
 - Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
- **Excretion Study:**
 - For a 30 mg/kg I.V. dose group, house rats in metabolic cages.
 - Collect urine and feces at intervals up to 96 hours post-dose.^[1]
- **Sample Analysis:**
 - Determine plasma, urine, and fecal concentrations of **Sodium Danshensu** using a validated LC-MS/MS method.^[1]

- Mobile phase example: methanol and 0.1% formic acid in water (80:20, v/v).[1]
- Data Analysis:
 - Calculate pharmacokinetic parameters (e.g., AUC, $t_{1/2}$, T_{max}) using non-compartmental analysis software.[1]
 - Calculate absolute oral bioavailability (%F) as: $(\%F) = (AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$.[1]

Neuroprotection (MCAO) Efficacy Protocol

This protocol is designed to evaluate the neuroprotective effects of **Sodium Danshensu** against cerebral ischemia/reperfusion injury.[4]

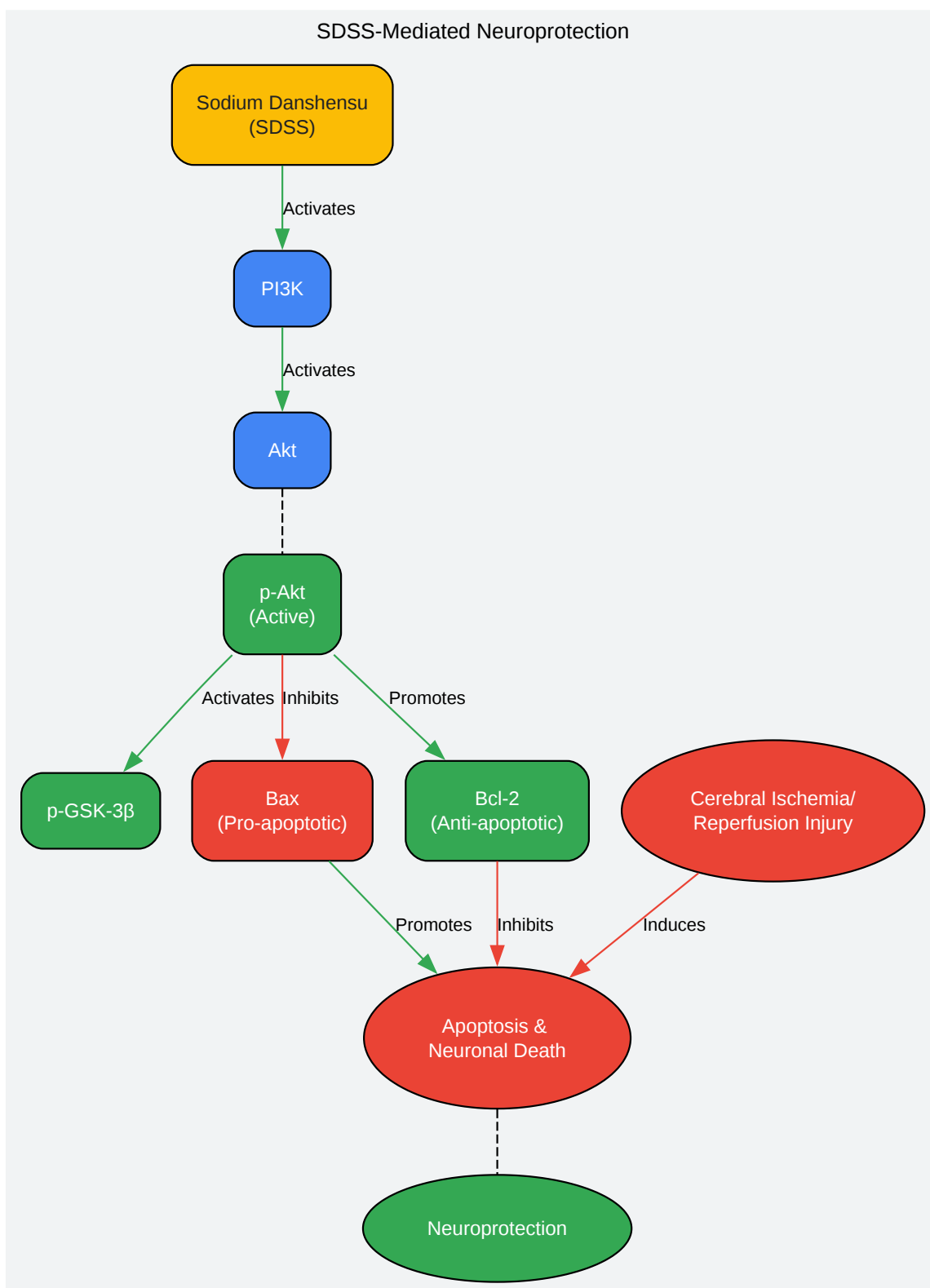
- Animals: Use male Sprague-Dawley rats.
- Model Induction (MCAO):
 - Anesthetize the rats.
 - Induce cerebral ischemia by occluding the middle cerebral artery (MCAO) for 2 hours, followed by reperfusion.[4]
 - A sham group undergoes the same surgical procedure without MCAO.[4]
- Grouping and Administration:
 - Sham Group: Receives vehicle.
 - Control (MCAO) Group: Receives vehicle.
 - Treatment Groups: Administer **Sodium Danshensu** intravenously at 30 mg/kg and 60 mg/kg once daily for 5 days after MCAO.[4]
- Assessments:
 - Neurological Deficits: Evaluate using the modified neurological severity score (mNSS) at specified time points.[4]

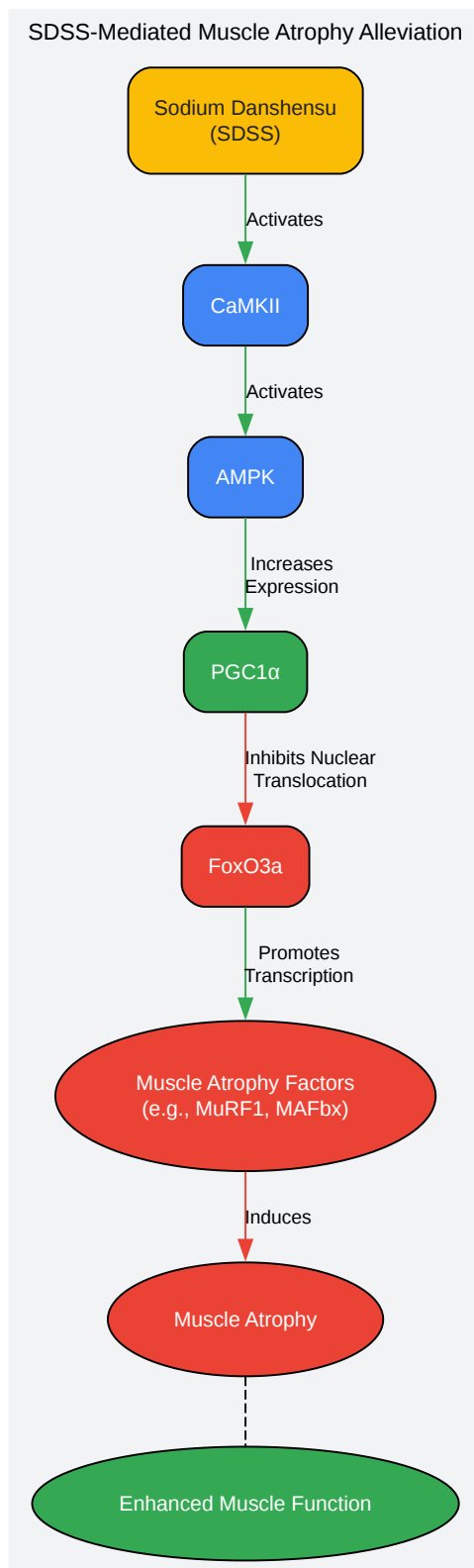
- Infarct Volume: At the end of the study, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.[4]
- Histology: Use H&E staining to observe neuronal damage.[4]
- Apoptosis Assays: Perform TUNEL staining and Caspase-Glo assays on brain tissue to assess apoptosis and caspase 3/7 activity.[4]
- Western Blotting: Analyze the expression of apoptosis-related proteins (Bcl-2, Bax) and PI3K/Akt pathway proteins (p-Akt, p-GSK-3 β) in brain tissue homogenates.[4]

Signaling Pathways

Neuroprotective PI3K/Akt Signaling Pathway

Sodium Danshensu confers neuroprotection against cerebral ischemia/reperfusion injury by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.[4]





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